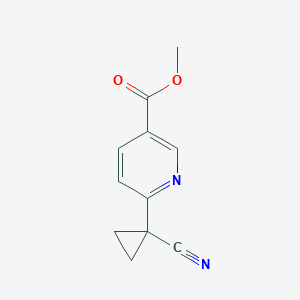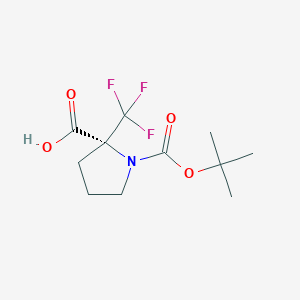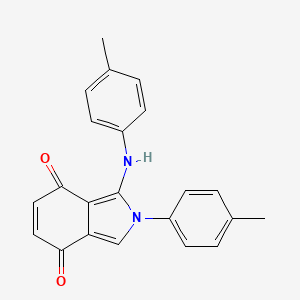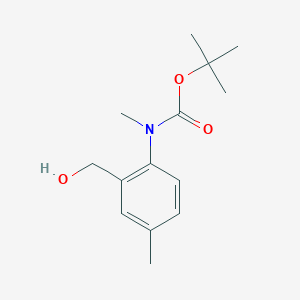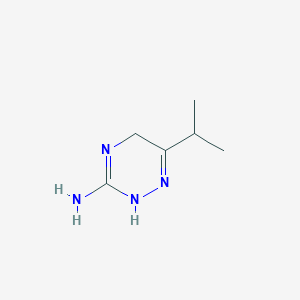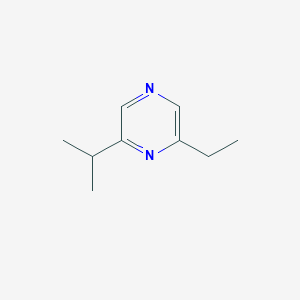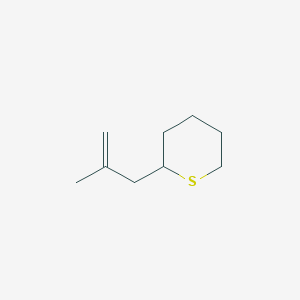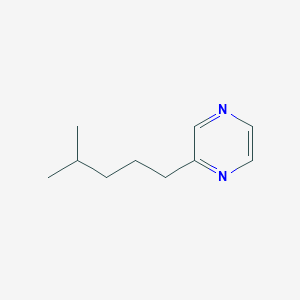
2-(4-Methylpentyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpentyl)pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries. The unique structure of this compound, which includes a pyrazine ring substituted with a 4-methylpentyl group, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpentyl)pyrazine typically involves the cyclization of α-aminoketones or α-aminoaldehydes. One common method is the condensation of a 1,2-diketone with a 1,2-diamine under acidic conditions . This reaction forms the pyrazine ring, and subsequent alkylation introduces the 4-methylpentyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and alkylation steps. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions: 2-(4-Methylpentyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
科学研究应用
2-(4-Methylpentyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as a signaling molecule in microbial and plant systems.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
作用机制
The mechanism of action of 2-(4-Methylpentyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-(4-Methylpentyl)pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
2-(4-methylpentyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3 |
InChI 键 |
RQKKGGNHKZAOOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




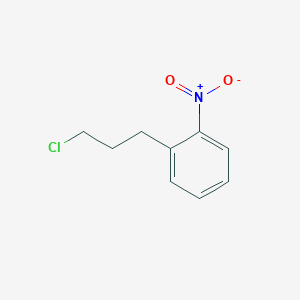
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
